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molecular formula C9H8F3NO3 B8499035 Propanoic acid, 2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-

Propanoic acid, 2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-

Cat. No. B8499035
M. Wt: 235.16 g/mol
InChI Key: XXWLHKNZTGHZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348456B2

Procedure details

To a suspension of lithium lactate (7.8 g, 81 mmol) in 100 mL of anhydrous dimethylformamide was added sodium hydride (60% dispersion in mineral oil, 3.2 g, 80 mmol). After stirring at room temperature for 30 min, 2-chloro-4-trifluromethylpyridine (10 g, 55 mmol) was added, and the mixture was heated at 100° C. overnight. The reaction was cooled to room temperature, poured into 500 mL of water, and was washed with hexane (200 mL). The aqueous solution was acidified with concentrated hydrochloric acid (pH>2), and was extracted with ether (2×500 mL). The combined extracts were washed with water and brine, dried over anhydrous sodium sulfate, filtered and concentrated to dryness to give the title compound.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Li+].[H-].[Na+].Cl[C:11]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][N:12]=1.O>CN(C)C=O>[F:18][C:17]([F:20])([F:19])[C:15]1[CH:14]=[CH:13][N:12]=[C:11]([O:3][CH:2]([CH3:4])[C:1]([OH:6])=[O:5])[CH:16]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(F)(F)F
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WASH
Type
WASH
Details
was washed with hexane (200 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (2×500 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC(=NC=C1)OC(C(=O)O)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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